molecular formula C11H13ClF3NO2 B2707506 Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride CAS No. 2580189-51-9

Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride

Cat. No. B2707506
CAS RN: 2580189-51-9
M. Wt: 283.68
InChI Key: MXWQDFHZICBCON-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride” is a chemical compound with the molecular formula C12H14ClF3NO2. It is a highly stable compound. The compound is available in powder form .


Molecular Structure Analysis

The molecular weight of “this compound” is 309.70 g/mol. The InChI code for this compound is 1S/C5H8F3NO2.ClH/c1-11-4(10)3(2-9)5(6,7)8;/h3H,2,9H2,1H3;1H .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 208-210°C and a boiling point of 423.6°C at 760 mmHg. It has a density of 1.345 g/mL at 25 °C . The compound is highly stable with a half-life of 357.5 hours at 25°C.

Scientific Research Applications

Chemical Reactions and Derivative Formation

Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with various nucleophiles, leading to the formation of acyclic 2-substituted derivatives and heterocyclic N-substituted 2-aminopyridine derivatives with trifluoromethyl groups. These reactions showcase the compound's versatility in synthesizing a wide range of chemical structures, including 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones, highlighting its potential in chemical synthesis and pharmaceutical applications (Sokolov & Aksinenko, 2010).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown significant antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. This suggests the compound's potential use in developing new antimicrobial agents (Mickevičienė et al., 2015).

Optical Activity and Chiral Separations

The compound has been utilized in the preparation of optically active derivatives, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, through optical resolutions. This demonstrates its application in obtaining enantiomerically pure compounds, which are crucial in the development of specific pharmaceuticals with desired biological activities (Shiraiwa et al., 2006).

Material Science and Polymerization

In material science, the compound's derivatives have been investigated for their role in initiating polymerizations. The complexation of some trifluoromethanesulphonates by their conjugate acid, derived from the compound, has been studied, indicating its potential in creating novel polymeric materials with specific properties (Souverain et al., 1980).

Synthetic Routes and Pharmaceutical Intermediates

The synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives from the compound outlines its importance in creating intermediates for pharmaceuticals. These derivatives exhibit interesting conformational properties, suggesting their utility in drug design and synthesis (Tye & Skinner, 2002).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) among others .

properties

IUPAC Name

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWQDFHZICBCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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